![molecular formula C16H14N6O3S2 B2772007 N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)benzamide CAS No. 888414-22-0](/img/structure/B2772007.png)
N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)benzamide
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Description
N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)benzamide is a useful research compound. Its molecular formula is C16H14N6O3S2 and its molecular weight is 402.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques and Derivatives : A considerable body of research has been dedicated to the synthesis of thiazole and pyrimidine derivatives due to their wide range of biological activities. For instance, compounds with the thiazolyl moiety have been synthesized for their antiallergy activity, showcasing potent efficacy in rat models. These compounds were prepared through reactions involving acetophenone with thiourea and iodine, demonstrating a methodological advancement in creating bioactive molecules (Hargrave, Hess, & Oliver, 1983). Similarly, the synthesis of a series of α-ketoamide derivatives has been reported, which involved the ring opening of N-acylisatin, indicating a strategy for constructing complex molecules with potential therapeutic uses (El‐Faham et al., 2013).
Biological Activities and Applications
Antibacterial and Antifungal Properties : The antibacterial and cytotoxic activities of 6-oxopyrimidin-1(6H)-yl benzamide derivatives have been evaluated, revealing that certain compounds exhibit significant inhibitory effects against bacterial strains such as Klebsiella pneumonia and Bacillus cereus. These findings suggest potential applications in developing new antibacterial agents (Devarasetty et al., 2016).
Anti-Inflammatory and Analgesic Agents : Novel compounds derived from benzodifuranyl and thiazolopyrimidines have shown promising anti-inflammatory and analgesic activities, suggesting their utility in creating new therapeutics for treating inflammation and pain (Abu‐Hashem et al., 2020).
Corrosion Inhibition : Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic environments. These compounds provide a dual mode of adsorption onto metal surfaces, offering insights into the development of more effective corrosion inhibitors (Hu et al., 2016).
Cancer Therapeutics : The design and synthesis of compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have been reported, showcasing isotype-selective inhibition of histone deacetylase, which is critical in cancer therapy. Such compounds have shown significant antitumor activity in vivo, highlighting their potential as orally bioavailable anticancer drugs (Zhou et al., 2008).
properties
IUPAC Name |
N-[4-amino-6-oxo-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3S2/c17-12-11(20-13(24)9-4-2-1-3-5-9)14(25)22-16(21-12)27-8-10(23)19-15-18-6-7-26-15/h1-7H,8H2,(H,20,24)(H,18,19,23)(H3,17,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQGLONAZNPZMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=NC=CS3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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